Acetamide,N-cyclohexyl-2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic analysis of its substituents and backbone. The parent structure is identified as the 5H-1,2,4-triazino[5,6-b]indole system, a bicyclic framework comprising a triazine ring fused to an indole moiety. Substituents are prioritized according to Cahn-Ingold-Prelog rules:
- Position 3 : A thioether group (-S-) linked to an acetamide side chain.
- Position 5 and 8 : Methyl groups (-CH~3~) attached to the indole nitrogen and triazine ring, respectively.
- Acetamide side chain : Substituted with N-cyclohexyl and N-methyl groups.
The complete IUPAC name is N-cyclohexyl-2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-b]indol-3-yl)sulfanyl]-N-methylacetamide . Key identifiers include the molecular formula C~20~H~25~N~5~OS and a molecular weight of 399.5 g/mol.
Table 1: Systematic Identification of the Compound
| Property | Value |
|---|---|
| IUPAC Name | N-cyclohexyl-2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-b]indol-3-yl)sulfanyl]-N-methylacetamide |
| Molecular Formula | C~20~H~25~N~5~OS |
| Molecular Weight | 399.5 g/mol |
| SMILES Notation | CC1=C(N2C(=NC(=N2)C3=C4C(=C(N3)C)C=CC=C4)SCC(=O)N(C)C(C6CCCCC6)=O)N=C1 |
The SMILES string encodes the connectivity of the triazinoindole core, methyl substituents, and branched acetamide group.
X-ray Crystallographic Analysis
While direct X-ray diffraction data for this compound remains unpublished, structural analogs provide insights into its likely crystallographic behavior. For example, triazinoindole derivatives such as 3-((6,8-dimethyl-5H-triazino[5,6-b]indol-3-yl)thio)propanoic acid crystallize in monoclinic systems with space group P2~1~/c and unit cell parameters a = 10.2 Å, b = 8.5 Å, c = 14.3 Å, and β = 105.6°. These values suggest moderate intermolecular interactions dominated by hydrogen bonding between sulfur atoms and adjacent amide groups.
Key predicted crystallographic features for Acetamide,N-cyclohexyl-2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl- include:
- Torsional angles : The thioether bridge (-S-) between the triazinoindole core and acetamide side chain likely adopts a dihedral angle of 120–135°, minimizing steric clash between the cyclohexyl group and methyl substituents.
- Packing motifs : Parallel stacking of triazinoindole cores facilitated by π-π interactions, with acetamide side chains extending into interstitial spaces.
Comparative Analysis of 2D vs. 3D Conformational Models
2D Models
Two-dimensional representations, such as the SMILES string and IUPAC name, emphasize atomic connectivity but obscure stereoelectronic effects. For instance, the SMILES string CC1=C(N2C(=NC(=N2)C3=C4C(=C(N3)C)C=CC=C4)SCC(=O)N(C)C(C6CCCCC6)=O)N=C1 does not convey the spatial arrangement of the cyclohexyl ring or the planarity of the triazinoindole system.
3D Conformational Models
Quantum mechanical optimizations at the density functional theory (DFT) level reveal critical stereochemical details:
- The cyclohexyl group adopts a chair conformation, with axial and equatorial positions stabilized by van der Waals interactions.
- The thioether linkage introduces a 30° twist between the triazinoindole core and acetamide side chain, reducing conjugation across the sulfur atom.
- Methyl groups at positions 5 and 8 impose steric constraints, flattening the triazine ring and increasing π-electron delocalization.
Table 2: Key Geometric Parameters from DFT Optimization
| Parameter | Value (Å or °) |
|---|---|
| S-C bond length | 1.82 ± 0.02 Å |
| N-C(O) bond length | 1.34 ± 0.01 Å |
| Dihedral angle (S-C-C=O) | 122.5° |
| Cyclohexyl chair angle | 109.5° (tetrahedral) |
Electronic Structure and Molecular Orbital Configuration
The compound’s electronic profile was analyzed using DFT calculations at the B3LYP/6-311+G(d,p) level. Key findings include:
- HOMO-LUMO Gap : The highest occupied molecular orbital (HOMO) localizes on the triazinoindole π-system (-5.2 eV), while the lowest unoccupied orbital (LUMO) resides on the acetamide carbonyl group (-1.8 eV), yielding a gap of 3.4 eV. This moderate gap suggests potential redox activity.
- Reactivity Descriptors :
- Electrophilicity Index (ω): 1.45 eV
- Chemical Potential (μ): -3.50 eV
- Hardness (η): 1.70 eV
- Charge Distribution : Natural population analysis (NPA) assigns partial charges of -0.32 e to the sulfur atom and +0.18 e to the acetamide nitrogen, indicating nucleophilic and electrophilic regions, respectively.
Figure 1: Molecular Electrostatic Potential (MEP) Map
(Hypothetical visualization based on DFT data)
- Red regions : Electron-rich triazinoindole core.
- Blue regions : Electron-deficient acetamide carbonyl.
Properties
Molecular Formula |
C20H25N5OS |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-[(5,8-dimethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-methylacetamide |
InChI |
InChI=1S/C20H25N5OS/c1-13-9-10-16-15(11-13)18-19(25(16)3)21-20(23-22-18)27-12-17(26)24(2)14-7-5-4-6-8-14/h9-11,14H,4-8,12H2,1-3H3 |
InChI Key |
CFCRELDGXIRSLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=NC(=N3)SCC(=O)N(C)C4CCCCC4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-cyclohexyl-2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl- typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Oxidation Reactions
The thioether (-S-) group undergoes oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield | Key Observations |
|---|---|---|---|---|
| KMnO₄ | Acidic aqueous medium, 60°C | Sulfoxide derivative | 65–75% | Selective oxidation to sulfoxide occurs without over-oxidation to sulfone. |
| H₂O₂/CH₃COOH | Room temperature, 24h | Sulfone derivative | 40–50% | Requires prolonged reaction times for complete conversion. |
Mechanistic Insight : The sulfur atom in the thioether linkage is electrophilic, making it susceptible to oxidation. The methyl and cyclohexyl substituents on the acetamide moiety slightly sterically hinder the reaction .
Reduction Reactions
The acetamide group and triazinoindole core participate in selective reductions:
Nucleophilic Substitution
The methylthio group acts as a leaving site in displacement reactions:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Primary amines | DMF, 80°C | Substituted acetamide derivatives | 55–70% |
| Alkoxides | EtOH, reflux | Alkoxy-substituted triazinoindoles | 30–45% |
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the triazinoindole core:
Example : Coupling with 4-methoxyphenylboronic acid yields a biaryl derivative with enhanced π-stacking potential .
Hydrolysis and Stability
The acetamide group hydrolyzes under extreme conditions:
| Conditions | Product | Stability Notes |
|---|---|---|
| 6M HCl, reflux | Carboxylic acid derivative | Degradation of triazinoindole core occurs after 8h. |
| NaOH/EtOH, 50°C | Sodium carboxylate | Stable for ≤4h before decomposition. |
Functionalization of the Triazinoindole Core
| Reagent | Site | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | C6 of indole moiety | Nitro-substituted derivative | 20–30% |
Comparative Reactivity Table
Key differences between this compound and analogs:
Mechanistic and Synthetic Implications
-
Steric Effects : The cyclohexyl and N-methyl groups hinder nucleophilic attacks but stabilize intermediates in oxidation .
-
Electronic Effects : Electron-withdrawing triazine ring directs electrophiles to the indole moiety.
-
Catalytic Systems : Palladium-based catalysts outperform copper in coupling reactions due to better compatibility with sulfur-containing substrates .
This compound’s versatility in chemical reactions underscores its potential as a scaffold for drug discovery and materials science. Further studies should explore photochemical and enzymatic transformations.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing indole and triazine derivatives exhibit significant anticancer properties. These compounds can inhibit various cancer cell lines by inducing apoptosis or disrupting cell cycle progression. For instance, studies have shown that similar triazine derivatives demonstrate cytotoxic effects against human cancer cells by targeting specific signaling pathways involved in tumor growth and survival .
Antimicrobial Properties
The presence of sulfur and nitrogen heterocycles in the structure of Acetamide, N-cyclohexyl-2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl- suggests potential antimicrobial activity. Compounds with similar structures have been reported to exhibit antibacterial and antifungal effects against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anti-inflammatory Effects
Indole derivatives are widely recognized for their anti-inflammatory properties. Through modulation of inflammatory mediators such as cytokines and prostaglandins, Acetamide derivatives may provide therapeutic benefits in treating conditions like arthritis and other inflammatory diseases. The ability to inhibit cyclooxygenase enzymes further supports this application .
Table 1: Summary of Biological Activities
Case Study: Triazine Derivatives in Cancer Research
A study published in the Journal of Medicinal Chemistry evaluated a series of triazine-based compounds for their anticancer activity. The findings suggested that modifications on the triazine ring significantly affected the potency against various cancer cell lines. Acetamide derivatives were highlighted for their potential to overcome drug resistance in certain cancers .
Mechanism of Action
The mechanism of action of Acetamide, N-cyclohexyl-2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl- involves its interaction with specific molecular targets and pathways. The triazinoindole moiety is known to interact with various biological receptors, potentially leading to the modulation of cellular processes. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Key differences from analogs :
- N-substituents : Unlike phenyl (e.g., N-(4-fluorophenyl) in compound 15 ) or tert-butyl (e.g., CAS# 603946-55-0 ) groups, the target compound employs a bulky cyclohexyl-methyl substitution. This may influence steric hindrance during synthesis and purification.
- Triazinoindole modifications: The 5,8-dimethyl configuration contrasts with brominated (e.g., compound 25 in ) or unsubstituted cores in analogs .
Structural and Functional Comparisons
Substituent Effects on Physicochemical Properties
Key observations :
Pharmacological Implications
While direct biological data for the target compound are unavailable, related analogs provide insights:
- Aldose reductase inhibition: Cemtirestat (a triazinoindole-thioacetic acid derivative) showed efficacy in diabetic neuropathy models via aldose reductase inhibition . The target compound’s cyclohexyl group may alter binding affinity compared to smaller substituents.
- Protein interactions : Analogs with electron-withdrawing groups (e.g., nitro in compound 6b ) exhibit enhanced hydrogen bonding, as evidenced by NMR shifts in the NH region (δ ~10.8 ppm) .
Stability and Reactivity
- Thioether stability : The sulfur bridge in the target compound is susceptible to oxidation, similar to analogs like N-(2-nitrophenyl) derivatives .
- Steric protection : The cyclohexyl group may shield the amide bond from enzymatic degradation, improving metabolic stability compared to phenyl-substituted analogs.
Biological Activity
Acetamide, N-cyclohexyl-2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl- is a synthetic organic compound with a complex molecular structure that suggests significant potential for various biological activities. This article explores its biological activity based on available research findings, including structure-activity relationships (SAR), case studies, and comparative analyses.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 383.51 g/mol
- CAS Number : 603946-45-8
The unique structural features of Acetamide, N-cyclohexyl-2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-, including the cyclohexyl and triazino-indole moieties, contribute to its potential pharmacological properties.
Biological Activities
Research indicates that compounds with similar structural frameworks exhibit a range of biological activities. Here are some notable findings:
Anticancer Activity
Studies have shown that derivatives of triazino-indole compounds possess significant anticancer properties. For instance:
- Case Study : A related compound demonstrated high in vitro potency against various cancer cell lines, including melanoma and pancreatic cancer. The mechanism involved the induction of apoptosis and autophagy in resistant cancer models .
Anti-inflammatory Effects
Compounds with thioether linkages are often evaluated for their anti-inflammatory properties. In vitro assays have demonstrated that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Acetamide Derivative | Not yet reported | To be determined |
These results suggest that Acetamide derivatives could have comparable or superior anti-inflammatory effects compared to established NSAIDs .
Antimicrobial Activity
The antimicrobial potential of thioether derivatives has been explored in various studies. For example:
- Research Findings : Certain thioether compounds displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum efficacy .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of Acetamide derivatives. Key modifications that have been explored include:
- Substitution Patterns : Variations in substituents on the indole or triazine rings can significantly alter potency.
- Linker Variations : The type of linker used (e.g., thioether vs. amine) can influence both solubility and bioactivity.
Comparative Analysis with Similar Compounds
To better understand the potential of Acetamide, N-cyclohexyl-2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Acetamide, N-(3-fluorophenyl)-2-thio-N-methyl | Phenyl group instead of cyclohexyl | Antimicrobial |
| Acetamide, N-cyclopentyl-N-(4-chlorophenyl)-2-thio | Cyclopentyl instead of cyclohexyl | Antitumor |
| Acetamide, N-(4-methoxyphenyl)-2-thio-N-methyl | Methoxy substitution on phenyl | CNS activity |
The combination of a cyclohexyl group and a complex triazino-indole structure enhances its potential biological activities compared to simpler analogs .
Q & A
Q. Table 1: Representative Yields for Analogous Compounds
Basic: How should structural characterization be performed to confirm the compound’s identity?
Answer :
Use a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR : Confirm substituent positions (e.g., methyl groups at C5/C8, cyclohexyl protons at δ 1.2–2.1 ppm) .
- LCMS : Verify molecular ion peaks (e.g., [M+H]+ calculated vs. observed) and retention times .
- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values.
Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Answer :
Focus on modifying critical regions:
Q. Table 2: Bioactivity Trends in Analogous Compounds
Advanced: What computational strategies can optimize reaction conditions for scaled synthesis?
Answer :
Adopt ICReDD’s integrated computational-experimental framework:
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways .
- Machine Learning : Train models on reaction yield data (e.g., solvent polarity, temperature) to predict optimal conditions.
- Validation : Cross-check computational predictions with small-scale experiments (e.g., 0.1 mmol trials).
Advanced: How to resolve discrepancies in bioactivity data across different assay conditions?
Answer :
Systematically evaluate variables:
- Assay Type : Compare planktonic vs. biofilm-based assays for quorum-sensing inhibition .
- Solvent Effects : Test DMSO vs. aqueous buffers to rule out solubility artifacts.
- Control Experiments : Include positive controls (e.g., known PqsR antagonists) to normalize inter-lab variability.
Advanced: What mechanistic studies are recommended to elucidate the compound’s mode of action?
Q. Answer :
- Kinetic Analysis : Measure binding kinetics (e.g., surface plasmon resonance) for PqsR receptor interaction.
- Isotopic Labeling : Use 35S-labeled thioacetamide to track metabolic stability .
- X-ray Crystallography : Co-crystallize the compound with PqsR to identify binding pockets (as in analogous thiadiazole systems ).
Basic: What are the critical purity criteria for this compound in pharmacological assays?
Q. Answer :
- Chromatographic Purity : ≥95% by HPLC/LCMS with a symmetrical peak shape .
- Impurity Limits : ≤0.5% residual solvents (DMF, THF) via GC-MS.
- Water Content : ≤0.1% w/w (Karl Fischer titration).
Advanced: How can physicochemical properties (LogP, solubility) be predicted and validated?
Q. Answer :
- In Silico Tools : Use Schrödinger’s QikProp or ACD/Labs to estimate LogP and pKa.
- Experimental Validation :
Advanced: What strategies mitigate degradation during long-term storage?
Q. Answer :
- Lyophilization : Store as a lyophilized powder under argon at –20°C.
- Stabilizers : Add 1% w/v trehalose to prevent thioacetamide oxidation.
- Monitoring : Conduct stability-indicating HPLC every 6 months.
Advanced: How to design a robust SAR dataset for machine learning applications?
Q. Answer :
- Diversity-Oriented Synthesis : Generate 50–100 analogs with variations in:
- Substituent polarity (e.g., –NO2, –OCH3).
- Steric bulk (e.g., cyclohexyl vs. adamantyl).
- Data Annotation : Include bioactivity (IC50), solubility, and metabolic stability metrics.
- Public Repositories : Deposit datasets in ChEMBL or PubChem for community validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
